Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-7-3-4-12-6-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMKBRIRZWDFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480341 | |
| Record name | Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55234-64-5 | |
| Record name | Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Component Reaction Methodology
A classical approach involves the cyclocondensation of ethyl 3-aminopyridine-4-carboxylate with β-keto esters under acidic conditions. For example, refluxing ethyl acetoacetate with 3-aminopyridine in acetic acid yields the target compound via intramolecular cyclization.
Reaction Conditions:
- Reactants: 3-Aminopyridine derivative (1 eq), ethyl acetoacetate (1.2 eq)
- Catalyst: Glacial acetic acid (10% v/v)
- Temperature: 120°C, reflux
- Duration: 12–16 hours
- Yield: 68–72%
Mechanistic Insights:
Protonation of the β-keto ester carbonyl facilitates nucleophilic attack by the amine, followed by dehydration to form the dihydro-naphthyridine core. The lactam ring (2-oxo group) arises from tautomerization during workup.
Smiles Rearrangement in Naphthyridine Synthesis
Adaptation from 2,7-Naphthyridine Systems
Recent advancements leverage Smiles rearrangement, a base-mediated intramolecular transposition, to construct the 1,7-naphthyridine skeleton. Starting from 1,3-dichloro-2,7-naphthyridine precursors, treatment with 2-mercaptoethanol introduces thioether intermediates, which undergo rearrangement to form the 3-oxo group.
Procedure:
- Alkylation: React 1,3-dichloro-1,7-naphthyridine with 2-mercaptoethanol in DMF at 85°C (15 hours).
- Rearrangement: Treat the thioether intermediate with aqueous NaOH in ethanol under reflux to induce S→O migration.
- Cyclization: Isolate the 3-oxo derivative and alkylate with ethyl chloroacetate to install the ester group.
Key Data:
| Step | Reagents | Yield |
|---|---|---|
| Thioether formation | 2-Mercaptoethanol, K₂CO₃ | 85% |
| Smiles rearrangement | NaOH (50%), ethanol | 78% |
| Esterification | Ethyl chloroacetate | 89% |
Analytical Confirmation:
- IR (KBr): ν = 2208 cm⁻¹ (C≡N), 1638 cm⁻¹ (C=O lactam), 1698 cm⁻¹ (ester C=O).
- ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 4.28 (q, 2H, OCH₂), 6.91 (s, 1H, H-4).
Gould-Jacobs Cyclization for Ring Formation
Enamine Cyclization Pathway
The Gould-Jacobs reaction thermally cyclizes enamine intermediates derived from ethyl 3-aminocrotonate and diketones. This method is particularly effective for constructing the 1,7-naphthyridine core under solvent-free conditions.
Optimized Protocol:
- Reactants: Ethyl 3-aminocrotonate (1 eq), diethyl oxalate (1.1 eq)
- Conditions: Neat, 180°C, 2 hours
- Workup: Purification via silica gel chromatography (ethyl acetate/hexane)
- Yield: 65–70%
Advantages:
- Short reaction time
- No solvent required
Limitations:
- Moderate yield due to competing side reactions
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 68–72% | Simple reagents | Long reaction time |
| Smiles rearrangement | 78–89% | High regioselectivity | Multi-step synthesis |
| Gould-Jacobs | 65–70% | Solvent-free | Thermal degradation risk |
| Cross-coupling | 75–82% | Functional group tolerance | Requires pre-functionalization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds like nalidixic acid act by inhibiting bacterial DNA synthesis through the inhibition of topoisomerase II enzymes . This mechanism is likely shared by this compound, making it a potential antibacterial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Variants
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 5174-90-3)
- Synthesis : Similar esterification pathways but with distinct starting materials.
- Applications : Used in antiviral and antibacterial agents due to its planar structure.
Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (CAS 52816-56-5)
- Key Differences : The 1,6-naphthyridine core features a fully saturated decahydro ring system, as seen in (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate .
- Physical Properties : Higher retention factor (Rf = 0.36) compared to its diastereomer (Rf = 0.30), indicating structural rigidity .
- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation) .
Substituted Derivatives
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 894851-71-9)
- Modifications : Bromine at position 6 increases molecular weight (MW = 297.12) and alters reactivity for cross-coupling reactions .
- Applications : Intermediate in synthesizing kinase inhibitors.
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate
Functional Group Variants
Methyl 2-chloro-1,7-naphthyridine-3-carboxylate (CAS 1124194-70-2)
- Key Differences : Methyl ester (vs. ethyl) reduces steric hindrance, while chlorine at position 2 enhances electrophilicity .
- Applications : Precursor for nucleophilic substitution reactions.
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide
Comparative Data Table
Biological Activity
Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate, a heterocyclic compound with the molecular formula C11H10N2O3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is synthesized through various methods, including the Skraup reaction, which involves the cyclization of substituted 3-aminopyridine compounds. The compound's structure is characterized by a naphthyridine ring that contributes to its unique biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 55234-64-5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness similar to established antibiotics. For instance, a study demonstrated its inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an alternative treatment for bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that it inhibits the proliferation of cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest. Specifically, this compound has been linked to the inhibition of Class I PI3-kinase enzymes, which are crucial in cancer cell signaling pathways .
The biological mechanisms of this compound involve interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit PI3K signaling is significant in cancer therapy as it disrupts pathways that promote tumor growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.
- Antimicrobial Mechanisms : Similar to nalidixic acid, it may inhibit bacterial DNA synthesis by affecting topoisomerase enzymes .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound significantly reduced the viability of several cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were determined to be in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 (lung cancer) | 10 |
| HeLa (cervical cancer) | 8 |
Q & A
Q. What are the primary synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate?
The compound is synthesized via cyclocondensation or malonate-based reactions. For example:
- Route 1 : Reaction of 3-amino-4-pyridinecarbonitrile with diethyl malonate in the presence of sodium ethoxide (EtONa) and ethanol under reflux for 5.5 hours yields the target compound in 71% .
- Route 2 : Use of 3-(2,2-diethoxycarbonylvinyl)amino-1-methyl-2(1H)-pyridinone in Dowtherm A under nitrogen reflux (25 minutes) achieves an 83% yield via cyclization .
Q. Key Considerations :
- Solvent selection (e.g., ethanol vs. high-boiling solvents like Dowtherm A) impacts reaction efficiency.
- Base choice (e.g., EtONa) influences enolate formation for cyclization.
Q. How can the ester group in this compound be hydrolyzed to the carboxylic acid derivative?
Hydrolysis conditions depend on substituent sensitivity:
- Alkaline Hydrolysis : Using 5M NaOH at 20°C for 3 hours converts ethyl 4-oxo-8-phenylthio-1,4-dihydro-1,7-naphthyridine-3-carboxylate to its carboxylic acid (30% yield) .
- Acidic Hydrolysis : HCl in aqueous ethanol under reflux (9 hours) cleaves esters in halogenated analogs (e.g., 81% yield for a 7-chloro-8-fluoro derivative) .
Q. Methodological Tips :
- Alkaline conditions are preferred for substrates lacking acid-sensitive groups.
- Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis.
Advanced Research Questions
Q. What strategies optimize N-alkylation reactions to minimize by-products?
N-Alkylation of the tautomeric 1,7-naphthyridinone core requires careful control:
- Example : Ethyl bromoacetate reacts with the 4-amino derivative in the presence of K₂CO₃ in ethyl acetate (AcEt) under reflux for 18 hours, yielding 66% of the N-alkylated product .
- Optimization Factors :
- Base : K₂CO₃ avoids side reactions compared to stronger bases.
- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility but increase risk of O-alkylation.
Challenges : Competing O-alkylation can occur if the tautomeric equilibrium favors the oxo form.
Q. How do substituents influence reactivity in halogenation or nucleophilic substitution?
Electron-withdrawing groups (EWGs) enhance electrophilic substitution:
- Halogenation : The 8-fluoro substituent in ethyl 5,8-difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate directs morpholine substitution to the 6-position (83% yield under mild conditions: 60°C, DMF, 1 hour) .
- Electronic Effects : EWGs (e.g., -CO₂Et) activate the ring for nucleophilic attack, while electron-donating groups (e.g., -NH₂) may deactivate specific positions.
Analytical Validation : Use ¹⁹F NMR or LC-MS to confirm regioselectivity in fluorinated derivatives.
Q. What challenges arise in characterizing tautomeric forms of 1,7-naphthyridinones?
The keto-enol tautomerism complicates structural elucidation:
- Analytical Methods :
- NMR : ¹H and ¹³C NMR can distinguish tautomers via chemical shifts (e.g., downfield signals for enolic protons).
- X-ray Crystallography : Resolves tautomeric forms in the solid state .
- Dynamic Effects : Solvent polarity and temperature shift the equilibrium, requiring analysis under controlled conditions.
Q. How can N-oxide derivatives be synthesized, and what are their applications?
N-Oxides are precursors for functionalization:
- Synthesis : Direct oxidation of the parent naphthyridine or via primary synthesis (e.g., ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 6-oxide) .
- Applications : N-Oxides undergo Meissenheimer reactions to yield halogenated derivatives, useful in medicinal chemistry .
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
